Nolatrexed-d4 Dihydrochloride

Description

BenchChem offers high-quality Nolatrexed-d4 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nolatrexed-d4 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

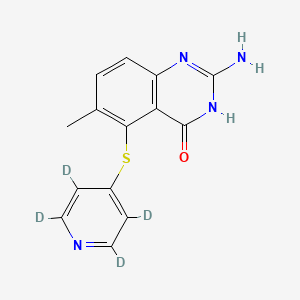

Structure

3D Structure

Properties

Molecular Formula |

C14H12N4OS |

|---|---|

Molecular Weight |

288.36 g/mol |

IUPAC Name |

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |

InChI Key |

XHWRWCSCBDLOLM-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Nolatrexed-d4 Dihydrochloride for Advanced Research Applications

This document provides a comprehensive technical overview of Nolatrexed-d4 Dihydrochloride, a deuterated analog of a potent thymidylate synthase inhibitor. Designed for researchers, chemists, and drug development professionals, this guide delves into the core physicochemical properties, scientific rationale, and practical experimental considerations for the use of this stable isotope-labeled compound.

Core Compound Characteristics

Nolatrexed-d4 Dihydrochloride is a specialized chemical entity used primarily in research settings. Understanding its properties requires a foundational knowledge of its parent compound, Nolatrexed. Nolatrexed is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] By targeting this enzyme, Nolatrexed disrupts DNA synthesis, leading to cell cycle arrest in the S phase and subsequent apoptosis in rapidly dividing cells, which underpins its antineoplastic activity.[1][3]

The "-d4" designation signifies that four specific hydrogen atoms on the Nolatrexed molecule have been replaced with deuterium, the stable heavy isotope of hydrogen. The "Dihydrochloride" indicates that the molecule is supplied as a salt with two equivalents of hydrochloric acid, a common strategy to enhance the aqueous solubility and stability of pharmaceutical compounds.[3][4]

Physicochemical Data Summary

The precise properties of Nolatrexed-d4 Dihydrochloride are critical for experimental design, including accurate concentration calculations and interpretation of mass spectrometry data. While a specific CAS number for the deuterated form is not widely cataloged, the CAS number for the non-deuterated parent compound is the standard reference.

| Property | Value | Source(s) |

| Compound Name | Nolatrexed-d4 Dihydrochloride | - |

| Parent CAS Number | 152946-68-4 (for Nolatrexed Dihydrochloride) | [1][2][3][5][6][7][8] |

| Parent Molecular Formula | C₁₄H₁₄Cl₂N₄OS | [1][3][5][8][9] |

| Deuterated Molecular Formula | C₁₄H₁₀D₄Cl₂N₄OS | - |

| Parent Molecular Weight | ~357.26 g/mol | [1][3][5][6][9] |

| Calculated Molecular Weight | ~361.29 g/mol | Calculated |

| Synonyms | AG 337-d4, Thymitaq-d4 | [1][2][3][5] |

Note: The molecular weight of the deuterated compound is calculated by adding the mass difference between four deuterium atoms and four protium (hydrogen) atoms to the parent molecular weight.

Scientific Rationale and Mechanism of Action

The utility of Nolatrexed-d4 Dihydrochloride in a research context is twofold, stemming from its core inhibitory function and the strategic incorporation of deuterium.

Mechanism of Action: Thymidylate Synthase Inhibition

Nolatrexed functions as a potent inhibitor of thymidylate synthase, with a Ki (inhibition constant) value of approximately 11 nM for the human enzyme.[1][2] It occupies the folate cofactor binding site on the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[1][3] This blockade has profound downstream effects on cellular proliferation.

The depletion of the dTMP pool leads to an imbalance in the levels of deoxynucleotide triphosphates (dNTPs), which directly stalls DNA replication.[10] Consequently, cells are arrested in the S phase of the cell cycle, and prolonged inhibition can trigger programmed cell death (apoptosis).[2][3][10] This mechanism makes Nolatrexed, and by extension its deuterated analog, a subject of interest in oncology research.[1][10]

The Role of Deuteration: The Kinetic Isotope Effect

The primary reason for employing a deuterated compound like Nolatrexed-d4 is to leverage the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.

This has significant implications for drug metabolism studies:

-

Metabolic Stability: Deuteration at a site of metabolic attack (a "soft spot") can slow down the compound's breakdown by metabolic enzymes, such as the cytochrome P450 family.

-

Pharmacokinetic Profiling: By serving as a stable, heavy internal standard in mass spectrometry-based assays (e.g., LC-MS/MS), Nolatrexed-d4 allows for more precise and accurate quantification of the non-deuterated Nolatrexed in biological matrices. It co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.

Experimental Protocols and Best Practices

The integrity of experimental results relies on the proper handling, storage, and application of Nolatrexed-d4 Dihydrochloride. As a hygroscopic and light-sensitive compound, adherence to validated protocols is paramount.

Reconstitution and Storage Protocol

Causality: The dihydrochloride salt form enhances water solubility, but like many complex organic molecules, Nolatrexed is more stable for long-term storage in a solid state or frozen in an organic solvent like DMSO. Repeated freeze-thaw cycles can degrade the compound, and exposure to atmospheric moisture can lead to hydrolysis or isotopic exchange.

Methodology:

-

Preparation: Before opening, allow the vial of Nolatrexed-d4 Dihydrochloride to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

-

Solvent Selection:

-

Reconstitution: Under a gentle stream of inert gas (nitrogen or argon), add the calculated volume of solvent to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of Nolatrexed-d4 Dihydrochloride (MW ~361.29), add approximately 276.8 µL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[1]

-

Aliquoting and Storage:

-

Once fully dissolved, divide the stock solution into single-use aliquots in amber or light-blocking microfuge tubes.

-

Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[1]

-

Crucially, avoid repeated freeze-thaw cycles.

-

Example Workflow: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nolatrexed-d4 Dihydrochloride in a human cancer cell line (e.g., HeLa cervical cancer cells).

Self-Validation: This protocol includes multiple controls (vehicle, untreated) and replicates to ensure statistical validity. The dose-response curve serves as an internal validation of the compound's biological activity.

Methodology:

-

Cell Seeding: Plate HeLa cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution series of Nolatrexed-d4 from your DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤0.1%) to avoid solvent toxicity. A typical concentration range might be 0.1 nM to 10 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nolatrexed-d4. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

-

Incubation: Return the plate to the incubator and incubate for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

Nolatrexed-d4 Dihydrochloride is a sophisticated research tool that combines the potent antineoplastic mechanism of a thymidylate synthase inhibitor with the analytical and pharmacokinetic advantages conferred by stable isotope labeling. Its proper use in quantitative bioanalysis and metabolic studies provides a high degree of precision, while its application in cell-based assays allows for the detailed investigation of DNA synthesis pathways. The technical considerations outlined in this guide, from fundamental physicochemical properties to detailed experimental protocols, are intended to empower researchers to leverage this compound to its full potential, ensuring data integrity and advancing the frontiers of drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). Nolatrexed. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nolatrexed Dihydrochloride. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

New Drug Approvals. (2016, May 9). Nolatrexed Dihydrochloride. Retrieved February 7, 2026, from [Link]

-

National Cancer Institute. (n.d.). Definition of nolatrexed dihydrochloride. NCI Drug Dictionary. Retrieved February 7, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. molnova.com [molnova.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Nolatrexed Dihydrochloride | CAS 152946-68-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Nolatrexed dihydrochloride | CAS#:152946-68-4 | Chemsrc [chemsrc.com]

- 8. Nolatrexed Dihydrochloride | C14H14Cl2N4OS | CID 135409535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Safe Handling and Analytical Application of Nolatrexed-d4 Dihydrochloride

Introduction & Scope

This technical guide serves as an advanced supplement to the standard Safety Data Sheet (SDS) for Nolatrexed-d4 Dihydrochloride . While standard SDS documents focus on regulatory compliance, this monograph integrates safety protocols with the practical scientific context of using this compound as an Internal Standard (ISTD) in bioanalytical workflows.

Nolatrexed (Thymitaq) is a lipophilic quinazoline folate analog and a potent inhibitor of thymidylate synthase (TS).[1] The deuterated analog (-d4 ) is engineered specifically for Isotope Dilution Mass Spectrometry (IDMS), providing a reference that co-elutes with the analyte while retaining a distinct mass signature to correct for matrix effects and ionization suppression.

Chemical Identity & Physical Properties[1][2]

Note on CAS Registry: Deuterated analogs often lack unique CAS numbers in public registries. Safety protocols default to the unlabeled parent compound (Nolatrexed Dihydrochloride, CAS: 152946-68-4) due to identical toxicological profiles.

| Property | Specification |

| Chemical Name | Nolatrexed-d4 Dihydrochloride |

| Parent Compound | Nolatrexed (AG 337) |

| Parent CAS | 152946-68-4 (Unlabeled 2HCl salt) |

| Molecular Formula | C₁₄H₈D₄N₄OS[2] · 2HCl |

| Molecular Weight | ~361.29 g/mol (Salt) / ~288.36 g/mol (Free Base) |

| Solubility | Water (>2 mg/mL); DMSO (>10 mg/mL) |

| Appearance | White to off-white solid |

| Hygroscopicity | High (Dihydrochloride salt attracts atmospheric moisture) |

Hazard Identification & Toxicology (The "Why")

As a structural analog of a cytotoxic antineoplastic agent, Nolatrexed-d4 must be handled as a Suspected Carcinogen and Reproductive Toxin .

Mechanism of Toxicity

Nolatrexed acts as an antimetabolite.[3] It mimics folate, binding to Thymidylate Synthase (TS).[1][4][3][5][6][7] This inhibition blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[7]

Risk Implication: In a laboratory setting, accidental exposure (inhalation/dermal) can interfere with DNA replication in rapidly dividing cells (e.g., bone marrow, GI lining, fetal tissue).

Biological Pathway Visualization

The following diagram illustrates the specific enzyme inhibition pathway that necessitates the "Reproductive Toxin" classification.

Caption: Mechanism of Action: Nolatrexed competes with folate cofactors, blocking dTMP production and inducing apoptosis.[1][7]

Handling & Storage Protocols

Core Principle: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI).

Engineering Controls

-

Primary Containment: Weighing and solubilization of the neat powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

-

Static Control: Use an ionizing fan during weighing. The dihydrochloride salt can be static-prone, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95/P100 (if outside hood) | Prevent inhalation of airborne particulates. |

| Hands | Double Nitrile Gloves | Breakthrough time for DMSO solutions is low; double gloving provides a buffer. |

| Body | Tyvek Lab Coat (Closed front) | Prevents particulate accumulation on street clothes. |

| Eyes | Chemical Safety Goggles | Protects against splashes (especially DMSO stocks). |

Storage & Stability[6]

-

Temperature: Store at -20°C (long term).

-

Environment: Desiccate. The HCl salt is hygroscopic; moisture absorption alters the effective mass, ruining quantitative accuracy.

-

Deuterium Exchange: Avoid storing stock solutions in protic solvents (e.g., Methanol/Water) for extended periods at room temperature to prevent potential H/D exchange at labile positions, though aromatic ring deuteration is generally stable.

Analytical Application: Isotope Dilution LC-MS/MS

The primary utility of Nolatrexed-d4 is to serve as an internal standard that compensates for variability in extraction efficiency and matrix effects in bioanalysis.

The IDMS Workflow

Because Nolatrexed-d4 is chemically identical to the analyte (except for mass), it behaves identically during extraction but can be distinguished by the Mass Spectrometer.

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for matrix effects.

Representative Mass Transitions

Note: Optimize these transitions on your specific instrument.

-

Analyte (Nolatrexed): [M+H]⁺ ~285.1 → Product Ions (e.g., 176.1)

-

ISTD (Nolatrexed-d4): [M+H]⁺ ~289.1 → Product Ions (e.g., 180.1)

-

Mass Shift: +4 Da shift ensures no "crosstalk" between the analyte and standard channels, provided the isotopic purity is high (>99% D).

Emergency Procedures

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Don double gloves, goggles, and P100 respirator.

-

Neutralization: Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

-

Cleaning: Clean surface with 10% bleach solution followed by water to degrade the cytotoxic residues.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. The HCl salt will be acidic and irritating.

-

Skin Contact: Wash with soap and water. Do not use ethanol (increases skin absorption).

-

Ingestion: Seek immediate medical attention. Provide SDS to the physician.

References

-

PubChem. (n.d.).[1] Nolatrexed Dihydrochloride (Compound Summary).[1][2][3][5][6] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology.[8] Biomedical Chromatography. (General reference for IDMS principles).

- Agouron Pharmaceuticals. (1995). Thymitaq (Nolatrexed) Investigational Brochure. (Historical context for Mechanism of Action).

Sources

- 1. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nolatrexed Dihydrochloride | CAS 152946-68-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Thymidylate Synthase | BioChemPartner [biochempartner.com]

- 4. Nolatrexed Dihydrochloride | C14H14Cl2N4OS | CID 135409535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. What is the mechanism of Raltitrexed? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Nolatrexed (AG337): A Technical Retrospective on Structure-Based Design and Non-Classical Antifolates

Executive Summary

Nolatrexed (AG337) represents a pivotal chapter in the history of rational drug design. Developed by Agouron Pharmaceuticals (now Pfizer), it was among the first molecules created using a fully integrated Structure-Based Drug Design (SBDD) platform. Unlike "classical" antifolates (e.g., Methotrexate, Pemetrexed) which rely on the Reduced Folate Carrier (RFC) for cell entry and polyglutamylation for intracellular retention, Nolatrexed is a non-classical, lipophilic thymidylate synthase (TS) inhibitor .[1]

This guide dissects the development of Nolatrexed, from its crystallographic origins to its Phase III clinical evaluation in Hepatocellular Carcinoma (HCC). It serves as a critical case study for researchers: demonstrating how mechanistic brilliance can be achieved in vitro, yet face complex translational hurdles in vivo.

Structural Biology & Design Logic (SBDD)

The discovery of Nolatrexed was not serendipitous; it was engineered to solve specific resistance mechanisms associated with classical antifolates.

The Resistance Problem

Classical antifolates mimic the natural substrate (dihydrofolate). They possess a glutamate tail that:

-

Requires RFC for active transport into the cell.

-

Requires Folylpolyglutamate Synthetase (FPGS) to add glutamate residues, preventing efflux.

The Design Challenge: Tumor cells frequently downregulate RFC or FPGS, rendering them resistant to drugs like Methotrexate.

The Agouron Solution

Using X-ray crystallography of E. coli and human Thymidylate Synthase (TS), researchers identified that the glutamate tail of the folate cofactor binds to a solvent-exposed region of the enzyme and contributes little to binding energy.

-

Hypothesis: Replacing the polar glutamate tail with a lipophilic group would allow the molecule to enter cells via passive diffusion (bypassing RFC) and remain active without polyglutamylation (bypassing FPGS).

-

Execution: The quinazoline ring was retained for the active site, but the tail was truncated and modified with a hydrophobic pyridyl-thio moiety.

Visualization: The SBDD Workflow

The following diagram illustrates the iterative cycle used to refine AG337.

Caption: The iterative Structure-Based Drug Design cycle used to discover Nolatrexed.

Chemical Synthesis & Properties[2][3][4][5]

Chemical Identity

-

IUPAC Name: 2-amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone dihydrochloride.[2]

-

Key Substituents:

-

C2-Amino: Mimics the pteridine ring of folate for hydrogen bonding with the enzyme.

-

C5-Pyridylthio: The critical lipophilic replacement for the glutamate tail.

-

Synthetic Logic

The synthesis of Nolatrexed generally follows a convergent route typical of quinazoline antifolates, but optimized for the introduction of the thio-ether linkage.

General Protocol (Reconstructed from Webber et al. methodologies):

-

Core Formation: Starting with a substituted 2-amino-6-methyl-benzoic acid derivative.

-

Cyclization: Reaction with chloroformamidine hydrochloride or urea at high temperatures (fusion) to close the pyrimidine ring, yielding the quinazolinone core.

-

Linker Introduction: The 5-position is activated (often via halogenation) to allow nucleophilic aromatic substitution.

-

Coupling: 4-mercaptopyridine is reacted with the activated quinazoline core under basic conditions to form the C5-thioether bridge.

-

Salt Formation: Conversion to the dihydrochloride salt to improve water solubility for oral/IV administration.

Mechanism of Action & Pharmacology

Enzymatic Inhibition

Nolatrexed is a potent, specific, and competitive inhibitor of TS.

-

Target: Thymidylate Synthase (EC 2.1.1.45).

-

Reaction Blocked: Methylation of dUMP to dTMP (essential for DNA synthesis).

-

Consequence: Depletion of dTTP pools leads to "thymineless death" and DNA fragmentation.

Comparative Potency Data

The table below highlights the distinct profile of Nolatrexed compared to classical agents.

| Parameter | Nolatrexed (AG337) | Methotrexate (MTX) | 5-Fluorouracil (5-FU) |

| Primary Target | Thymidylate Synthase (TS) | DHFR | TS (via FdUMP) |

| Cell Entry | Passive Diffusion | RFC (Active Transport) | Diffusion |

| Polyglutamylation? | NO (Independent) | YES (Required) | No |

| Ki (Human TS) | ~11 nM | N/A (Targets DHFR) | ~1-2 nM (FdUMP) |

| Resistance Profile | Active in RFC- cells | Inactive in RFC- cells | Active in RFC- cells |

Biological Pathway Visualization

This diagram contrasts the Classical vs. Non-Classical inhibition pathways.

Caption: Nolatrexed bypasses the RFC transporter and FPGS activation steps required by classical antifolates.[1]

Clinical Translation & Outcomes

Despite the elegant design, the clinical reality of Nolatrexed revealed the complexities of cancer therapy.

Pharmacokinetics (PK)

-

Absorption: Rapidly absorbed orally (Bioavailability ~100%).

-

Metabolism: Extensive; nonlinear PK observed at high doses.

-

Distribution: High protein binding.

The Phase III Failure (HCC)

Nolatrexed was granted Fast Track designation for Hepatocellular Carcinoma (HCC), a disease with few options at the time.

-

Study Design: Randomized Phase III trial (Gish et al., 2007).

-

Arms: Nolatrexed (Oral) vs. Doxorubicin (IV).

-

Results:

Critical Analysis: Why did it fail?

-

Therapeutic Index: While the mechanism circumvented resistance, the toxicity (stomatitis/mucositis) limited the dose intensity required to sustain TS inhibition. TS inhibition requires prolonged exposure; the dose-limiting toxicity prevented this.

-

Target Validation: In HCC, Doxorubicin itself is not highly effective. Failing to beat a weak comparator suggested Nolatrexed lacked sufficient monotherapy potency in this specific tumor microenvironment.

References

-

Webber, S. E., et al. (1996). Design of thymidylate synthase inhibitors using protein crystal structures: the synthesis and biological evaluation of a novel class of 5-substituted quinazolinones. Journal of Medicinal Chemistry, 39(3), 675–672. Link

-

Gish, R. G., et al. (2007). Phase III randomized controlled trial comparing the survival of patients with unresectable hepatocellular carcinoma treated with nolatrexed or doxorubicin. Journal of Clinical Oncology, 25(21), 3069–3075. Link

-

Appelt, K., et al. (1991). Design of enzyme inhibitors using iterative protein crystallographic analysis. Nature, 352, 637–640. Link

-

Hughes, L. R., et al. (1990). Thymidylate synthase inhibitors. Journal of Clinical Oncology, 8, 115-125. Link

Sources

- 1. Thymidylate Synthase Inhibitors [ebrary.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phase III randomized controlled trial comparing the survival of patients with unresectable hepatocellular carcinoma treated with nolatrexed or doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

Precision Quantitation of S-Phase Arrest: A Technical Guide to Nolatrexed-d4 Dihydrochloride

Executive Summary

This technical guide outlines the application of Nolatrexed-d4 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) in the study of cancer cell cycle arrest. Nolatrexed (AG337) is a lipophilic, non-classical thymidylate synthase (TS) inhibitor that induces S-phase arrest without relying on the reduced folate carrier (RFC) for cellular entry.

The following protocols bridge the gap between phenotypic observation (flow cytometry of cell cycle arrest) and quantitative bioanalysis (LC-MS/MS). By using the deuterated isotopologue (d4) to validate intracellular drug concentrations, researchers can distinguish between efficacy failures caused by target resistance versus poor membrane permeability.

Part 1: The Mechanistic Basis

The Non-Classical Advantage

Unlike classical antifolates (e.g., Methotrexate, Raltitrexed), Nolatrexed does not require the Reduced Folate Carrier (RFC) or polyglutamation for retention.[1] It enters cells via passive diffusion, making it effective against tumors that downregulate RFC transporters—a common resistance mechanism.

Mechanism of Action: Thymineless Death

Nolatrexed competitively inhibits Thymidylate Synthase (TS) .[2] TS is the sole de novo source of thymidylate (dTMP), an essential precursor for DNA replication.

-

Inhibition: Nolatrexed binds to the folate cofactor site of TS.[3]

-

Depletion: Conversion of dUMP to dTMP is blocked.

-

Arrest: Cells accumulate in the S-phase (Synthesis) as they attempt to replicate DNA without sufficient nucleotides.

-

Apoptosis: Prolonged arrest triggers "thymineless death."

Figure 1: Mechanism of Action for Nolatrexed. Note the bypass of the Reduced Folate Carrier (RFC), distinguishing it from classical antifolates.

Part 2: The Role of Nolatrexed-d4 (The Standard)

Why Deuterated?

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) can skew results. Nolatrexed-d4 is the isotopologue where four hydrogen atoms are replaced by deuterium.

-

Chemical Equivalence: It co-elutes with the drug, experiencing the exact same extraction efficiency and ionization environment.

-

Mass Discrimination: The +4 Da mass shift allows the mass spectrometer to distinguish the standard from the analyte.

-

Normalization: The ratio of [Analyte Area] / [Standard Area] provides a self-correcting quantification metric.

Critical Note: Do not treat cells with Nolatrexed-d4 to induce arrest. It is an expensive analytical tool used after the experiment to spike lysates for measurement.

Part 3: Experimental Protocols

Protocol A: S-Phase Arrest Induction (Biological Assay)

Objective: To induce and verify S-phase arrest in cancer cells (e.g., L1210 or HNX14C lines).

Reagents:

-

Propidium Iodide (PI) Staining Solution

-

RNase A

Workflow:

-

Seeding: Seed cells at

cells/mL in RPMI-1640 + 10% FBS. Allow 24h attachment. -

Synchronization (Optional): Serum starve for 24h if G0/G1 synchronization is required before treatment.

-

Treatment: Treat cells with Nolatrexed at IC90 concentrations (typically 0.5 – 5.0 µM depending on cell line).

-

Control: Vehicle (DMSO < 0.1%).

-

-

Incubation: Incubate for 24 hours . (S-phase accumulation typically peaks at 18-24h).

-

Harvest: Pellet cells (300 x g, 5 min). Wash 2x with cold PBS.

-

Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining: Wash ethanol out with PBS. Resuspend in PI/RNase staining buffer. Incubate 30 min at 37°C.

-

Analysis: Flow Cytometry (PE channel). Look for accumulation between G1 (2N) and G2 (4N) peaks.

Protocol B: LC-MS/MS Quantification (Analytical Assay)

Objective: To quantify intracellular Nolatrexed concentration using Nolatrexed-d4 as the internal standard.

Reagents:

-

Internal Standard: Nolatrexed-d4 Dihydrochloride (1 µg/mL in Methanol).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).

Step-by-Step Extraction:

-

Lysis: Resuspend cell pellet from Protocol A (parallel replicate) in 100 µL water. Sonicate to lyse.

-

Spike: Add 10 µL of Nolatrexed-d4 working solution to the lysate.

-

Precipitation: Add 300 µL ice-cold Acetonitrile (Protein Precipitation). Vortex vigorously for 30s.

-

Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Injection: Transfer supernatant to an HPLC vial. Inject 5 µL into the LC-MS/MS.

LC-MS/MS Parameters (Representative):

| Parameter | Setting |

| Ionization | ESI Positive Mode |

| Precursor (Analyte) | m/z 365.4 [M+H]+ |

| Product (Analyte) | m/z 212.1 (Quinazoline core) |

| Precursor (IS - d4) | m/z 369.4 [M+H]+ |

| Product (IS - d4) | m/z 216.1 (Deuterated core) |

| Retention Time | ~2.5 - 3.5 min (Gradient dependent) |

Note: Transitions must be optimized on your specific instrument (Q-Trap/Triple Quad) using the "Compound Optimization" feature.

Figure 2: Analytical Workflow. Co-extraction of the d4-standard ensures that any loss of sample during precipitation is mathematically corrected.

Part 4: Data Interpretation & Troubleshooting

Correlating Phenotype with Concentration

A common failure in drug development is observing no cell cycle arrest despite high dosage. Using the protocols above, you can diagnose the cause:

-

Scenario A (High Intracellular Drug + No Arrest): Indicates Target Resistance . The TS enzyme may be mutated, or the cell is salvaging thymidine from the media (bypass pathway).

-

Scenario B (Low Intracellular Drug + No Arrest): Indicates Transport Failure . Even though Nolatrexed is lipophilic, high efflux pump activity (e.g., P-gp) might be removing it.

Stability of the Dihydrochloride Salt

Nolatrexed is supplied as a dihydrochloride salt to improve aqueous solubility.

-

Storage: Store powder at -20°C.

-

Solution: Once dissolved in water or DMSO, the d4 standard is prone to degradation if exposed to light or repeated freeze-thaw cycles. Aliquot immediately.

References

-

Webber, S. E., et al. (1993).[5] Design of thymidylate synthase inhibitors using protein crystal structures: the synthesis and biological evaluation of a novel class of 5-substituted quinazolinones. Journal of Medicinal Chemistry. Link

-

Rafi, I., et al. (1995).[5] Clinical pharmacokinetic and pharmacodynamic studies with the nonclassical antifolate thymidylate synthase inhibitor... (AG337).[2][4][5] Clinical Cancer Research. Link

-

Hughes, A. N., et al. (2000). Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel.[4][5] British Journal of Cancer.[5] Link

-

Cayman Chemical. (n.d.). Nolatrexed (hydrochloride) Product Information. Cayman Chemical. Link

-

Phenomenex. (2024).[7][8] LC-MS/MS-based Quantification of Therapeutic Drugs: Sample Preparation Strategy. Phenomenex Technical Notes. Link

Sources

- 1. Thymidylate Synthase Inhibitors [ebrary.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Thymidylate Synthase | BioChemPartner [biochempartner.com]

- 4. Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. What is the mechanism of Raltitrexed? [synapse.patsnap.com]

Methodological & Application

Nolatrexed-d4 Dihydrochloride for studying thymidylate synthase expression

Application Note: Precision Quantitation of Nolatrexed to Map Thymidylate Synthase Autoregulatory Feedback

Executive Summary

This guide details the application of Nolatrexed-d4 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the rigorous quantification of Nolatrexed (AG337). While Nolatrexed is a potent, non-classical thymidylate synthase (TS) inhibitor, its efficacy is often compromised by a cellular resistance mechanism: the upregulation of TS protein expression via an autoregulatory RNA-binding feedback loop.

To accurately study this Pharmacokinetic/Pharmacodynamic (PK/PD) relationship, researchers must correlate precise intracellular drug concentrations with TS expression levels. This protocol provides a self-validating LC-MS/MS workflow using Nolatrexed-d4 to eliminate matrix effects and ensure data integrity, enabling the precise mapping of the TS feedback mechanism.

Scientific Background & Mechanism

The Target: Thymidylate Synthase (TS)

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate for DNA replication.

The Drug: Nolatrexed (AG337)

Unlike "classical" antifolates (e.g., Methotrexate) that require the Reduced Folate Carrier (RFC) for entry and polyglutamation for retention, Nolatrexed is a lipophilic, non-classical quinazoline inhibitor. It enters cells via passive diffusion and does not require polyglutamation, theoretically bypassing common resistance mechanisms.

The Resistance Mechanism: Translational Autoregulation

TS functions as an RNA-binding protein. In its unbound state, the TS protein binds to a specific stem-loop structure on its own mRNA, repressing translation.

-

Normal State: TS binds mRNA

Translation Repressed. -

Inhibited State: Nolatrexed binds TS active site

Conformational change/Occupancy prevents mRNA binding

This feedback loop means that as you treat with Nolatrexed, the cancer cell produces more target enzyme, shifting the IC50. Accurate quantification of the drug is required to model this shift.

Pathway Visualization

Figure 1: The Thymidylate Synthase Autoregulatory Feedback Loop. Nolatrexed binding prevents TS from repressing its own translation, leading to a surge in TS protein levels that counteracts drug efficacy.

Material Specifications

| Component | Detail |

| Compound Name | Nolatrexed-d4 Dihydrochloride |

| Chemical Structure | Deuterated analog of 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one |

| Role | Internal Standard (IS) for LC-MS/MS |

| Molecular Weight | ~289.38 (Free base + 4 Da) + 2HCl |

| Solubility | Soluble in DMSO (>10 mg/mL) and Water (moderate). |

| Storage | -20°C, desiccated. Protect from light. |

| Isotopic Purity | ≥ 99% Deuterium incorporation (Critical to avoid contribution to M+0 channel). |

Protocol 1: LC-MS/MS Method Development

Objective: Establish a robust quantitative method for Nolatrexed in plasma or cell lysate using Nolatrexed-d4 as the Internal Standard.

Step 1: Mass Spectrometry Optimization (Tuning)

Rationale: Theoretical transitions exist, but instrument-specific tuning is required for maximum sensitivity.

-

Stock Prep: Prepare 1 µg/mL solutions of Nolatrexed and Nolatrexed-d4 in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Infusion: Infuse directly into the MS source (ESI Positive Mode) at 10 µL/min.

-

Q1 Scan: Identify Precursor Ions.

-

Nolatrexed: Expect [M+H]+ = 285.1

-

Nolatrexed-d4: Expect [M+H]+ = 289.1

-

-

Product Ion Scan (MS2): Fragment the precursors with varying Collision Energies (CE).

-

Target Fragment: Look for the loss of the pyridine-thio moiety or cleavage of the quinazoline ring.

-

Typical Transition:285.1

175.1 (Quinazoline core fragment) is a common high-intensity transition for this class. -

IS Transition:289.1

179.1 (Corresponding deuterated fragment).

-

Step 2: Chromatographic Separation

Rationale: Nolatrexed is lipophilic. A reverse-phase C18 column is standard.

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size (UPLC/UHPLC).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 - 0.5 min: 5% B (Load)

-

0.5 - 3.0 min: 5%

95% B (Elute) -

3.0 - 4.0 min: 95% B (Wash)

-

4.0 - 5.0 min: 5% B (Re-equilibrate)

-

Step 3: Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is preferred over SPE for lipophilic antifolates to minimize loss and cost.

-

Aliquot: Transfer 50 µL of plasma or cell lysate to a tube.

-

Spike IS: Add 10 µL of Nolatrexed-d4 working solution (e.g., 500 ng/mL). Crucial: This step corrects for all subsequent pipetting errors and matrix effects.

-

Precipitate: Add 200 µL cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifuge: 13,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL supernatant to an autosampler vial and dilute with 100 µL Water (to match initial mobile phase).

Protocol 2: Correlating PK with TS Expression

Objective: Use the validated LC-MS/MS method to determine if drug exposure correlates with TS upregulation.

Workflow Visualization

Figure 2: Integrated PK/PD Workflow. Splitting the lysate ensures that the drug concentration and protein expression are measured from the exact same biological sample, minimizing experimental error.

Step-by-Step Procedure

-

Treatment: Treat cancer cells (e.g., H630 colorectal) with increasing doses of Nolatrexed (0.1, 1, 10, 50 µM) for 24 and 48 hours.

-

Harvest: Wash cells 3x with ice-cold PBS to remove extracellular drug.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Quantification (PK): Take 50 µL of lysate and process via Protocol 1 (using Nolatrexed-d4).

-

Calculation: Use the ratio of (Area Nolatrexed / Area Nolatrexed-d4) interpolated against a calibration curve prepared in blank lysate.

-

-

Expression Analysis (PD):

-

Western Blot: Load 20 µg protein. Probe with anti-Thymidylate Synthase antibody. Normalize to GAPDH or Actin.

-

qPCR: Extract RNA from a parallel plate. Measure TS mRNA levels.

-

-

Data Interpretation:

-

Plot Intracellular Nolatrexed Concentration (x-axis) vs. TS Protein Fold Change (y-axis) .

-

Expected Result: A sigmoidal increase in TS protein as drug concentration rises, confirming the feedback loop. If TS protein rises but mRNA remains stable, it confirms translational autoregulation.

-

References

-

Mechanism of Action: Webber, S. E., et al. (1996). "Design of thymidylate synthase inhibitors using protein crystal structures: the synthesis and biological evaluation of a novel class of 5-substituted quinazolinones." Journal of Medicinal Chemistry. Link

-

TS Autoregulation: Chu, E., et al. (1991). "Autoregulation of human thymidylate synthase messenger RNA translation by thymidylate synthase." Proceedings of the National Academy of Sciences. Link

-

Nolatrexed Clinical PK: Hughes, A. N., et al. (1999). "A phase I study of the lipophilic thymidylate synthase inhibitor Thymitaq (nolatrexed dihydrochloride) given by 10-day oral administration." British Journal of Cancer. Link

-

LC-MS/MS Best Practices: Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Nolatrexed-d4 Dihydrochloride Analysis

Status: Operational Subject: Troubleshooting & Optimization Guide for LC-MS/MS Bioanalysis Analyte: Nolatrexed (AG337) & Internal Standard (Nolatrexed-d4) Matrix: Human/Animal Plasma

Executive Summary: The Science of the Problem

Welcome to the technical support hub for Nolatrexed bioanalysis. When quantifying Nolatrexed in plasma using Nolatrexed-d4 Dihydrochloride as an internal standard (IS), the most common failure mode is Matrix Effect (ME) —specifically, ion suppression caused by phospholipids and endogenous salts.

Although deuterated internal standards are the gold standard for compensating for matrix effects, they are not fail-safe. Due to the Deuterium Isotope Effect , Nolatrexed-d4 may exhibit a slightly shorter retention time than the non-labeled analyte in Reverse Phase Liquid Chromatography (RPLC). If the IS and analyte do not co-elute perfectly, they may experience different suppression zones, rendering the IS ineffective at normalizing data.

Mechanism of Action: Ion Suppression

The diagram below illustrates how endogenous phospholipids compete with Nolatrexed ions in the electrospray ionization (ESI) source, leading to signal loss.

Figure 1: Mechanism of Ion Suppression. Phospholipids from plasma compete for charge in the ESI droplet, reducing the ionization efficiency of Nolatrexed.

Diagnostic Protocol: Do I Have a Matrix Effect?

Do not assume your method is valid just because linearity (

The Matuszewski Method (Standard Protocol)

To scientifically validate the impact of the matrix, perform the following experiment using 6 different lots of blank plasma.

Formula:

Acceptance Criteria:

-

The IS-Normalized MF should be close to 1.0 .

-

The CV% of the MF across 6 lots must be < 15% .

Step-by-Step Workflow

-

Set A (Pure Solution): Prepare Nolatrexed and Nolatrexed-d4 in mobile phase at Low QC (LQC) and High QC (HQC) levels.

-

Set B (Post-Extraction Spike): Extract blank plasma (using your current extraction method). After extraction, spike the blank residue with the same concentration as Set A.

-

Set C (Pre-Extraction Spike): Spike plasma with analyte, then extract (Standard QC samples).

-

Calculate: Compare Peak Areas of B vs. A.

| Parameter | Calculation | Interpretation |

| Matrix Factor (MF) | Area B / Area A | < 1.0 = Suppression; > 1.0 = Enhancement |

| Recovery (RE) | Area C / Area B | Efficiency of the extraction step itself |

| Process Efficiency | Area C / Area A | Total method efficiency (MF × RE) |

Troubleshooting Guide & FAQs

Q1: My Nolatrexed-d4 IS response varies significantly between samples.

Root Cause: This usually indicates "Differential Matrix Effect." The IS is eluting in a region of the chromatogram where phospholipid suppression is inconsistent (e.g., the "dump" at the solvent front or the wash phase). Solution:

-

Check Retention Time: Ensure k' (retention factor) is > 2. The analyte must not elute near the void volume.

-

Monitor Phospholipids: Monitor transition m/z 184 > 184 (phosphatidylcholines) to see where the matrix elutes relative to your drug.

Q2: The retention time of Nolatrexed-d4 is 0.1 min earlier than Nolatrexed. Is this a problem?

Analysis: Yes, this is the Deuterium Isotope Effect . C-D bonds are slightly more lipophilic/compact than C-H bonds, often causing deuterated analogs to elute slightly earlier in Reverse Phase LC. Risk: If the matrix suppression peak is sharp, the IS might elute before the suppression zone while the analyte elutes inside it. Fix:

-

Modify Gradient: Shallower gradient slope can sometimes merge the peaks.

-

Switch Column Chemistry: Use a phenyl-hexyl or polar-embedded column (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion) which relies less on pure hydrophobicity than C18.

Q3: I am using Protein Precipitation (PPT) and signal is low.

Critique: PPT (using Acetonitrile/Methanol) removes proteins but leaves >90% of phospholipids in the sample. Nolatrexed is a polar molecule; it requires a cleaner matrix. Recommendation: Switch to Solid Phase Extraction (SPE) .

-

Chemistry: Nolatrexed contains a pyridine ring (basic) and a quinazolinone moiety.

-

Protocol: Use a Mixed-Mode Cation Exchange (MCX) cartridge.

-

Load plasma (acidified).

-

Wash with 0.1% Formic Acid (removes proteins/neutrals).

-

Wash with 100% Methanol (removes neutral phospholipids).

-

Elute with 5% Ammonium Hydroxide in Methanol (releases basic Nolatrexed).

-

Q4: Handling the Dihydrochloride Salt form.

Technical Note: You are using Nolatrexed-d4 2HCl. When preparing stock solutions, remember that the salt adds mass.

-

Correction: Multiply the weighed mass by the ratio of Free Base MW / Salt MW to get the active concentration.

-

Solubility: Dissolve the stock in water or 50:50 Methanol:Water. Do not dissolve directly in 100% organic solvent, as the salt form may precipitate or dissolve poorly.

Optimization Decision Tree

Use this logic flow to optimize your sample preparation and chromatography.

Figure 2: Decision Tree for eliminating Matrix Effects in Nolatrexed analysis.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for

Technical Support Center: Stability of Nolatrexed-d4 Dihydrochloride in Biological Samples

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on ensuring the stability of Nolatrexed-d4 Dihydrochloride in biological samples during storage. Through a detailed question-and-answer format, this document addresses common challenges and offers troubleshooting strategies to maintain sample integrity for accurate bioanalytical results. The protocols and recommendations provided are grounded in established regulatory guidelines to ensure data quality and reliability.

Introduction: The Critical Role of Stability in Bioanalysis

This guide is designed to equip you with the foundational knowledge and practical tools to proactively address the stability of Nolatrexed-d4 Dihydrochloride in your biological samples. By understanding the potential pitfalls and implementing robust validation procedures, you can ensure the integrity of your data and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Nolatrexed-d4 Dihydrochloride in biological samples?

A1: Several factors can influence the stability of Nolatrexed-d4 Dihydrochloride in biological matrices such as plasma, serum, or urine.[2] These include:

-

Temperature: Both elevated and fluctuating temperatures can accelerate degradation.[2]

-

pH: As an antifolate, Nolatrexed's stability can be pH-dependent. Extreme pH values may lead to hydrolysis.[5]

-

Enzymatic Degradation: Endogenous enzymes present in biological matrices can metabolize the analyte.[2]

-

Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.

-

Light Exposure: Photodegradation can occur if samples are not adequately protected from light.[2]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical and chemical changes that may degrade the analyte.[6][7]

Q2: Why is the stability of the deuterated internal standard (Nolatrexed-d4 Dihydrochloride) as important as the analyte (Nolatrexed)?

A2: The fundamental assumption in using a stable isotope-labeled internal standard (SIL-IS) like Nolatrexed-d4 Dihydrochloride is that it behaves identically to the analyte during sample preparation and analysis. If the internal standard degrades at a different rate than the analyte, the ratio of their responses will change, leading to inaccurate quantification of the analyte. Therefore, demonstrating the stability of the SIL-IS is a regulatory expectation and a cornerstone of a robust bioanalytical method.

Q3: What are the different types of stability assessments I need to perform?

A3: According to regulatory guidelines from bodies like the FDA and EMA, a comprehensive stability assessment should include the following:[8][9][10]

-

Freeze-Thaw Stability: Evaluates the stability of the analyte after multiple cycles of freezing and thawing.[6][11]

-

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte at room temperature for a period that reflects the sample handling and preparation time.[11][12]

-

Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).

-

Stock Solution Stability: Confirms the stability of the analyte in its stock solution at the specified storage temperature.

-

Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) prior to analysis.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Low recovery of Nolatrexed-d4 Dihydrochloride in aged samples | Analyte degradation during long-term storage. | Re-evaluate the long-term storage conditions. Consider a lower storage temperature (e.g., -80°C instead of -20°C). Ensure storage containers are properly sealed to prevent sublimation and oxidation. |

| Inconsistent results after repeated analysis of the same sample | Degradation due to multiple freeze-thaw cycles. | Aliquot samples into smaller volumes upon collection to minimize the number of freeze-thaw cycles for each aliquot. Validate the method for the maximum number of freeze-thaw cycles the samples will undergo.[6] |

| Analyte concentrations decrease during a long analytical run | Post-preparative instability in the autosampler. | Assess the stability of extracted samples at the autosampler temperature for the expected duration of the analytical run. If instability is observed, consider cooling the autosampler or shortening the run time. |

| High variability between replicate QC samples | Inhomogeneous thawing or bench-top instability. | Ensure complete and uniform thawing of samples before processing. Minimize the time samples are kept at room temperature. Perform bench-top stability experiments to determine the maximum allowable time.[12] |

| Appearance of unknown peaks in the chromatogram of stability samples | Formation of degradation products. | Utilize a stability-indicating analytical method (e.g., LC-MS/MS) that can resolve the analyte from its potential degradants. Attempt to identify the degradation products to understand the degradation pathway. |

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of Nolatrexed-d4 Dihydrochloride in a biological matrix subjected to multiple freeze-thaw cycles.

Methodology:

-

Spike a fresh batch of the biological matrix (e.g., human plasma) with Nolatrexed-d4 Dihydrochloride at low and high quality control (QC) concentrations.

-

Divide the spiked samples into a minimum of four aliquots for each concentration level.

-

Analyze one set of aliquots (time zero) immediately to establish the baseline concentration.

-

Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.[6]

-

Thaw the samples completely at room temperature.[7]

-

After thawing, refreeze the samples for at least 12 hours.

-

Repeat the freeze-thaw cycle for a minimum of three cycles, ensuring the number of cycles equals or exceeds what study samples will undergo.[6]

-

After the final thaw, analyze the samples and compare the mean concentration to the time-zero samples.

Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[8][13]

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of Nolatrexed-d4 Dihydrochloride in a biological matrix at room temperature for a duration that mimics the sample handling process.

Methodology:

-

Spike a fresh batch of the biological matrix with Nolatrexed-d4 Dihydrochloride at low and high QC concentrations.[12]

-

Place the spiked samples on a laboratory bench at room temperature (approximately 20-25°C).[12]

-

Analyze the samples at various time points (e.g., 0, 4, 8, and 24 hours).[12]

-

Compare the mean concentration at each time point to the initial (time 0) concentration.

Acceptance Criteria: The mean concentration of the samples at each time point should be within ±15% of the initial concentration.[12]

Data Presentation

Table 1: Example Freeze-Thaw Stability Data for Nolatrexed-d4 Dihydrochloride in Human Plasma

| QC Level | Cycle 1 (% of Nominal) | Cycle 2 (% of Nominal) | Cycle 3 (% of Nominal) |

| Low QC | 98.5 | 97.2 | 95.8 |

| High QC | 101.2 | 99.8 | 98.9 |

Table 2: Example Short-Term (Bench-Top) Stability Data for Nolatrexed-d4 Dihydrochloride in Human Plasma at 22°C

| QC Level | 4 hours (% of Initial) | 8 hours (% of Initial) | 24 hours (% of Initial) |

| Low QC | 99.1 | 98.5 | 96.4 |

| High QC | 100.5 | 99.3 | 97.8 |

Visualizations

Caption: Experimental workflow for assessing the stability of Nolatrexed-d4 Dihydrochloride.

Caption: Troubleshooting decision tree for stability issues with Nolatrexed-d4 Dihydrochloride.

References

-

Freeze thaw study - Pharmaguideline Forum. (2020-10-26). Available from: [Link]

-

Nolatrexed Dihydrochloride - New Drug Approvals. (2016-05-09). Available from: [Link]

-

Stability Assessments in Bioanalytical Method Validation - Celegence. (2024-06-28). Available from: [Link]

-

Freeze-Thaw Stability Testing - Microchem Laboratory. Available from: [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]

-

Phase I Studies with the Nonclassical Antifolate Nolatrexed Dihydrochloride (AG337, THYMITAQ) Administered Orally for 5 Days - AACR Journals. (1999-01-01). Available from: [Link]

-

European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - ResearchGate. (2025-08-07). Available from: [Link]

-

A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC. Available from: [Link]

-

Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC - NIH. Available from: [Link]

-

Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, ThymitaqTM) and paclitaxel - PMC - NIH. Available from: [Link]

-

(PDF) Evaluation of Short-Term Stability of Different Nitazenes in Dried Blood Spots by Liquid Chromatography-High Resolution Mass Spectrometry - ResearchGate. (2024-10-24). Available from: [Link]

-

The Antifolates - PMC. Available from: [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

-

LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics. Available from: [Link]

-

Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions - PMC - NIH. (2022-09-28). Available from: [Link]

-

8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available from: [Link]

-

M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (2022-11-23). Available from: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

-

Drug stability. Available from: [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019-10-02). Available from: [Link]

-

Antifolates – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. (2024-04-12). Available from: [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available from: [Link]

-

Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. Available from: [Link]

-

Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - MDPI. (2022-09-22). Available from: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

-

LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC. (2020-08-28). Available from: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

-

8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available from: [Link]

-

Ensuring Drug Stability with Potency Bioassays - Marin Biologic Laboratories. Available from: [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023-01-25). Available from: [Link]

-

Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. Available from: [Link]

-

Stability Studies of Twenty-Four Analytes in Human Plasma and Serum - ResearchGate. (2025-08-09). Available from: [Link]

-

Bioanalytical Method Validation. Available from: [Link]

-

Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03 - Frederick National Laboratory for Cancer Research. Available from: [Link]

-

Update on Antifolate Drugs Targets | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

-

QuEChERS and UPLC-MS/MS-Based Quantification of Human Plasma of Eight Nucleoside Reverse Transcriptase Inhibitors and Platinum Anticancer Drugs for Hepatocellular Carcinoma - MDPI. Available from: [Link]

-

pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - ResearchGate. (2025-08-06). Available from: [Link]

-

Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC. Available from: [Link]

-

Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

-

Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (2025-08-07). Available from: [Link]

-

Methods for the determination of limit of detection and limit of quantitation of the analytical methods - Drug Development and Therapeutics. (2011-02-01). Available from: [Link]

Sources

- 1. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 7. microchemlab.com [microchemlab.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 11. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]

Technical Support Center: Optimizing Nolatrexed-d4 Dihydrochloride Analysis with LC-MS/MS

A Senior Application Scientist's Guide to Minimizing Ion Suppression and Ensuring Data Integrity

Welcome to the technical support center for the LC-MS/MS analysis of Nolatrexed-d4 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and troubleshoot common issues, with a primary focus on mitigating ion suppression. As Senior Application Scientists, we understand that robust and reliable data is paramount. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Ion Suppression in Nolatrexed Analysis

Nolatrexed, a lipophilic quinazoline folate analog, is a potent inhibitor of thymidylate synthase.[1][2][3] Its deuterated form, Nolatrexed-d4 Dihydrochloride, is the preferred internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for such analyses due to its high sensitivity and specificity.[1] However, the accuracy and reliability of this technique can be significantly compromised by a phenomenon known as ion suppression .

Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2]

This guide will walk you through a systematic approach to identifying, troubleshooting, and minimizing ion suppression in your Nolatrexed-d4 Dihydrochloride assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and issues encountered during the LC-MS/MS analysis of Nolatrexed-d4 Dihydrochloride.

Q1: I'm observing low and inconsistent signal intensity for Nolatrexed-d4. Could this be ion suppression?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression. While other factors like instrument sensitivity or sample degradation could be at play, ion suppression is a primary suspect, especially when analyzing complex biological matrices.

The Causality: Endogenous molecules from your sample matrix, such as phospholipids, salts, and metabolites, can co-elute with Nolatrexed-d4.[4] In the high-energy environment of the electrospray ionization (ESI) source, these co-eluting compounds compete with your analyte for ionization, effectively "stealing" the charge and reducing the number of Nolatrexed-d4 ions that reach the detector.

Troubleshooting Workflow:

To systematically diagnose this issue, follow the workflow below.

Caption: Troubleshooting workflow for low signal intensity.

Q2: How do I perform a post-column infusion experiment to confirm ion suppression?

A2: A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.

The Rationale: By continuously infusing a standard solution of Nolatrexed-d4 directly into the MS detector (post-column), you create a stable, elevated baseline signal. When a blank, extracted matrix sample is then injected onto the LC column, any co-eluting compounds that cause ion suppression will manifest as significant dips in this stable baseline.

Experimental Protocol: Post-Column Infusion

-

Prepare a Nolatrexed-d4 Infusion Solution: Prepare a solution of Nolatrexed-d4 in your mobile phase at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).

-

Set Up the Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-junction placed between the analytical column and the mass spectrometer.

-

Equilibrate the System: Allow the infusion to proceed until a stable baseline is observed in your mass spectrometer's data acquisition software.

-

Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., plasma that has undergone your sample preparation procedure but contains no analyte or internal standard).

-

Analyze the Chromatogram: Monitor the signal for the Nolatrexed-d4 MRM transition. Any significant drops in the baseline indicate regions of ion suppression.

Q3: My post-column infusion experiment confirms ion suppression co-eluting with my Nolatrexed-d4 peak. What are my next steps?

A3: Once you've confirmed that ion suppression is occurring at the retention time of your analyte, the primary strategies are to either improve your sample preparation to remove the interfering compounds or optimize your chromatography to separate your analyte from the suppression zone.

Option 1: Enhance Sample Preparation

The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering your analyte.[5]

The Causality: Different sample preparation techniques offer varying levels of cleanliness. A simple protein precipitation might be quick, but it often leaves behind phospholipids and other small molecules that are major contributors to ion suppression.[5]

| Sample Preparation Technique | Principle | Pros | Cons | Recommendation for Nolatrexed |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids or salts; can lead to significant ion suppression. | Use as a preliminary step, but likely insufficient on its own. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive and difficult to automate; emulsion formation can be an issue. | A viable option. The lipophilic nature of Nolatrexed may lend itself well to extraction into an organic solvent. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution. | Offers the highest degree of sample cleanup by removing a wide range of interferences. | Requires method development; can be more expensive and time-consuming than other methods. | Highly recommended. A mixed-mode or reversed-phase SPE sorbent would likely provide the cleanest extract and the best mitigation of ion suppression. |

Experimental Protocol: Solid-Phase Extraction (SPE) for Nolatrexed-d4

This is a starting point for an SPE protocol. Optimization will be required.

-

Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Load the Sample: Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water).

-

Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

-

Elute: Elute the Nolatrexed-d4 with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.

Option 2: Optimize Chromatographic Separation

If improved sample preparation is not sufficient or feasible, modifying your LC method to shift the retention time of Nolatrexed-d4 away from the ion suppression zone is a powerful strategy.

The Causality: Ion suppression is often most severe at the beginning of the chromatogram where polar matrix components elute, and also where phospholipids tend to appear in reversed-phase chromatography. By adjusting your chromatographic parameters, you can often achieve baseline separation between your analyte and these interfering compounds.

Strategies for Chromatographic Optimization:

-

Modify the Mobile Phase Gradient: A slower, more gradual gradient can improve the resolution between Nolatrexed-d4 and co-eluting interferences.

-

Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation and may shift the elution of interfering peaks.

-

Adjust the pH of the Aqueous Mobile Phase: Nolatrexed is a basic compound. Analyzing it at a pH where it is ionized can improve its retention on a reversed-phase column and move it away from early-eluting interferences.

-

Select a Different Column Chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl phase) can provide alternative selectivity and may resolve your analyte from the suppression zone.

Hypothetical Starting LC-MS/MS Method for Nolatrexed-d4 Dihydrochloride

| Parameter | Suggested Starting Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Nolatrexed) | To be determined experimentally (e.g., based on molecular weight of 284.34 g/mol ) |

| MRM Transition (Nolatrexed-d4) | To be determined experimentally (e.g., based on molecular weight of 288.36 g/mol ) |

Note: The exact MRM transitions for Nolatrexed and its deuterated internal standard would need to be optimized by infusing a standard solution of each into the mass spectrometer and identifying the precursor ion and the most stable and abundant product ions.

Q4: Can the use of a deuterated internal standard like Nolatrexed-d4 completely compensate for ion suppression?

A4: While a stable isotope-labeled internal standard (SIL-IS) like Nolatrexed-d4 is the best tool to compensate for matrix effects, it is not a panacea.

The Rationale: The underlying assumption is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[4] Therefore, the ratio of the analyte peak area to the internal standard peak area should remain constant, even if the absolute signal intensities of both are suppressed.

Limitations:

-

Severe Suppression: If ion suppression is extreme, the signal for both the analyte and the internal standard may be suppressed to a point where it is below the limit of quantification, leading to a loss of sensitivity.

-

Differential Suppression: In rare cases, the analyte and the SIL-IS may not experience the exact same degree of suppression, especially if they are not perfectly co-eluting or if the interfering species have a specific interaction with one over the other.

Best Practice: The use of a SIL-IS is a critical component of a robust bioanalytical method and is required by regulatory guidelines. However, it should be used in conjunction with optimized sample preparation and chromatography to minimize the extent of ion suppression in the first place.

Visualizing the Mitigation Strategy

The following diagram illustrates the decision-making process for addressing ion suppression.

Caption: Decision tree for mitigating ion suppression.

Conclusion

Minimizing ion suppression in the LC-MS/MS analysis of Nolatrexed-d4 Dihydrochloride is a multi-faceted challenge that requires a systematic and scientifically grounded approach. By understanding the causes of ion suppression and employing a combination of advanced sample preparation techniques and optimized chromatographic separation, researchers can develop robust, reliable, and accurate bioanalytical methods. The use of a deuterated internal standard is essential for compensating for unavoidable matrix effects, but it should not be a substitute for a well-developed method that minimizes these effects from the outset. This guide provides the foundational knowledge and practical steps to empower you to overcome the challenges of ion suppression and generate high-quality data in your drug development endeavors.

References

-

National Cancer Institute. (n.d.). Definition of nolatrexed dihydrochloride - NCI Drug Dictionary. Retrieved from [Link]

-

New Drug Approvals. (2016, May 9). Nolatrexed Dihydrochloride. Retrieved from [Link]

-

Clarke, S. J., et al. (2000). Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel. British Journal of Cancer, 82(9), 1539–1546. [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

-

Kim, H. (2021, March 2). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. Retrieved from [Link]

-

AMSbiopharma. (2023, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

-

Pinu, F. R., et al. (2022). Ion suppression correction and normalization for non-targeted metabolomics. Communications Biology, 5(1), 1-13. [Link]

-

National Center for Biotechnology Information. (n.d.). Nolatrexed. PubChem Compound Summary for CID 135400184. Retrieved from [Link]

-

Dole, M. J. (2005, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

Van Eeckhaut, A., & Lanckmans, K. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Matuszewski, B. K. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Current drug metabolism, 7(5), 565-574. [Link]

-

Furey, A., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Mass Spectrometry in Food Safety (pp. 169-188). Humana Press. [Link]

-

Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Retrieved from [Link]

-

Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

-

MDPI. (2021). QuEChERS and UPLC-MS/MS-Based Quantification of Human Plasma of Eight Nucleoside Reverse Transcriptase Inhibitors and Platinum Anticancer Drugs for Hepatocellular Carcinoma. Molecules, 26(15), 4488. [Link]

Sources

- 1. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]